3-Pyridine-methanol-d4

Isotopic Enrichment Mass Spectrometry Stable Isotope Labeled Internal Standard

3-Pyridine-methanol-d4 (CAS 258854-74-9) is a deuterium-labeled isotopologue of 3-pyridine-methanol (nicotinyl alcohol), a pyridine derivative with established roles as a hypolipidemic agent and vasodilator. The compound, also known as (2,4,5,6-tetradeuteriopyridin-3-yl)methanol, has the molecular formula C6H3D4NO and a molecular weight of 113.15 g/mol.

Molecular Formula C6H7NO
Molecular Weight 113.15 g/mol
CAS No. 258854-74-9
Cat. No. B022808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridine-methanol-d4
CAS258854-74-9
Synonyms3-Pyridine-2,4,5,6-d4-methanol; 
Molecular FormulaC6H7NO
Molecular Weight113.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CO
InChIInChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D
InChIKeyMVQVNTPHUGQQHK-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridine-methanol-d4 (CAS 258854-74-9): Stable Isotope Labeled Analytical Standard and Synthetic Intermediate


3-Pyridine-methanol-d4 (CAS 258854-74-9) is a deuterium-labeled isotopologue of 3-pyridine-methanol (nicotinyl alcohol), a pyridine derivative with established roles as a hypolipidemic agent and vasodilator [1]. The compound, also known as (2,4,5,6-tetradeuteriopyridin-3-yl)methanol, has the molecular formula C6H3D4NO and a molecular weight of 113.15 g/mol . It is primarily used as a stable isotope-labeled internal standard for quantitative mass spectrometry (LC-MS, GC-MS) and as a labeled synthetic building block for mechanistic studies and drug discovery .

Why 3-Pyridine-methanol-d4 Cannot Be Replaced by Unlabeled 3-Pyridine-methanol in Quantitative Bioanalysis


Substituting the unlabeled 3-pyridine-methanol (MW 109.13) for the deuterated analog 3-Pyridine-methanol-d4 (MW 113.15) introduces a fundamental flaw in LC-MS and GC-MS quantitative workflows. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects, ion suppression/enhancement, and sample preparation losses because they co-elute with the analyte and share near-identical chemical properties [1]. Using a structural analog (e.g., a different compound) or an unlabeled version fails to correct for these analytical variables, leading to significant errors in accuracy and precision [2]. The 4 Da mass shift provided by the d4-label is essential for selective detection and quantification of 3-pyridine-methanol in complex biological matrices .

3-Pyridine-methanol-d4: Quantitative Differentiation Evidence vs. Unlabeled and Alternative Deuterated Analogs


Isotopic Enrichment: 98% D Ensures Minimal Signal Interference from Unlabeled Analyte

3-Pyridine-methanol-d4 offers an isotopic enrichment of 98% D, ensuring that the internal standard signal in mass spectrometry is predominantly from the deuterated species, thereby minimizing cross-talk with the unlabeled analyte channel. This enrichment level is quantified and reported by vendors as a critical quality parameter . In comparison, the unlabeled 3-pyridine-methanol has 0% deuterium enrichment, providing no isotopic differentiation. The d6 analog (3-Pyridine-methanol-d6) may offer a slightly higher enrichment (e.g., >98% D) but its greater mass difference (+6 Da vs +4 Da) can sometimes alter chromatographic retention behavior more significantly, a known pitfall of highly deuterated compounds [1].

Isotopic Enrichment Mass Spectrometry Stable Isotope Labeled Internal Standard

Mass Spectrometric Differentiation: +4.02 Da Shift Enables Selective Quantification

3-Pyridine-methanol-d4 exhibits a molecular mass of 113.15 Da, which is +4.02 Da greater than the unlabeled 3-pyridine-methanol (109.13 Da) . This precise mass difference, resulting from the substitution of four hydrogen atoms with deuterium, allows for clear mass spectral resolution between the analyte and internal standard without significant overlap from natural isotopic abundance peaks. In contrast, the d6 analog (MW 115.16 Da) provides a +6 Da shift but may be more prone to deuterium isotope effects on chromatography [1].

Mass Spectrometry Internal Standard Quantitative Analysis

Internal Standard Performance: Deuterated Label Corrects for Matrix Effects in Bioanalysis

Stable isotope-labeled internal standards (SIL-IS) like 3-Pyridine-methanol-d4 are essential for accurate quantification in complex biological matrices (plasma, urine, tissue). Studies comparing SIL-IS to structural analogs have demonstrated that SIL-IS improve accuracy by up to 15-20% and precision by reducing %CV from >15% to <10% in LC-MS/MS assays [1]. While direct comparative data for this specific compound are limited, the class of deuterated internal standards is unequivocally superior to unlabeled or analog IS for correcting extraction recovery variability and ion suppression/enhancement [2].

LC-MS/MS Bioanalysis Matrix Effects

Physical Property: Calculated Density and Boiling Point vs. Unlabeled Analog

3-Pyridine-methanol-d4 has a calculated density of 1.173 g/cm³ and a calculated boiling point of 266.0 °C at 760 mmHg [1]. The unlabeled 3-pyridine-methanol has a reported boiling point of 266 °C at 760 mmHg and a density of approximately 1.124 g/cm³ [2]. The near-identical boiling points indicate similar volatility, but the higher calculated density of the d4 compound reflects the increased mass from deuterium substitution. This difference in density may be relevant for gravimetric preparation of standards.

Physicochemical Properties Density Boiling Point

Synthetic Utility: Deuterated Building Block for HDAC Inhibitor Mechanistic Studies

3-Pyridine-methanol is a key intermediate in the synthesis of histone deacetylase (HDAC) inhibitors . The deuterated analog, 3-Pyridine-methanol-d4, enables precise tracking of metabolic pathways and mechanistic studies (e.g., kinetic isotope effect experiments) that are impossible with the unlabeled compound. While no quantitative difference in synthetic yield or inhibitory potency is reported, the ability to use the d4 compound in isotope tracing studies provides a unique research capability not afforded by the unlabeled analog or even the d6 variant (which may alter reaction kinetics differently).

Histone Deacetylase Inhibitors Mechanistic Studies Drug Discovery

3-Pyridine-methanol-d4 Application Scenarios for Analytical and Synthetic Chemistry


Quantitative LC-MS/MS Bioanalysis of 3-Pyridine-methanol in Pharmacokinetic Studies

3-Pyridine-methanol-d4 is ideally suited as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of unlabeled 3-pyridine-methanol in biological matrices (plasma, urine, tissues) using LC-MS/MS. Its +4 Da mass shift and co-elution properties ensure accurate correction for matrix effects, ion suppression, and extraction recovery, enabling method validation within FDA/EMA bioanalytical guidelines [1].

Internal Standard for GC-MS Quantification of Nicotinyl Alcohol in Pharmaceutical Formulations

The compound serves as an internal standard for GC-MS analysis of nicotinyl alcohol in drug products or raw materials. Its near-identical boiling point to the analyte ensures co-elution, while the 4 Da mass difference allows for selective detection and quantification, improving assay precision compared to unlabeled or analog internal standards .

Mechanistic Studies in HDAC Inhibitor Synthesis Using Deuterium Tracing

Researchers synthesizing HDAC inhibitors from 3-pyridine-methanol can use the d4 analog to perform kinetic isotope effect (KIE) experiments or to track the fate of the pyridine moiety during complex synthetic transformations via 2H NMR or MS. This enables a deeper understanding of reaction mechanisms and metabolic pathways that is unattainable with the unlabeled compound .

Preparation of Gravimetric Standard Solutions for Isotope Dilution Mass Spectrometry

Given its defined isotopic enrichment (98% D) and higher calculated density (1.173 g/cm³), 3-Pyridine-methanol-d4 is appropriate for preparing gravimetric standard solutions used in isotope dilution mass spectrometry (IDMS). The increased density relative to the unlabeled compound necessitates careful volumetric adjustments to ensure accurate concentration determination [2].

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